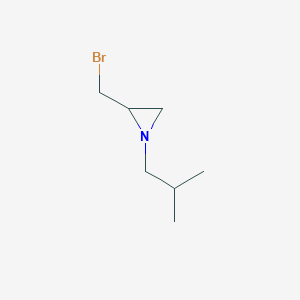![molecular formula C14H17FN2O2S2 B2899959 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 941934-21-0](/img/structure/B2899959.png)
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents. Sulfonamides have a wide range of medicinal properties including antibacterial, diuretic, and anticonvulsant effects . The presence of the thiophene ring, a sulfur-containing heterocycle, can also contribute to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a dimethylaminoethyl group, and a fluorobenzene sulfonamide group. These functional groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the sulfonamide group might be susceptible to hydrolysis under acidic or alkaline conditions. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group and the potentially charged dimethylamino group could enhance its water solubility. The presence of the aromatic thiophene and fluorobenzene rings could contribute to its lipophilicity .Mecanismo De Acción
DREADD works by selectively activating or inhibiting specific neurons in the brain. When DREADD is activated, it triggers a series of intracellular signaling pathways that lead to changes in neuronal activity. This allows researchers to selectively activate or inhibit specific neurons in the brain, depending on the specific research question.
Biochemical and Physiological Effects
DREADD has been shown to have a variety of biochemical and physiological effects on the brain. For example, activating DREADD in specific neurons has been shown to enhance learning and memory, while inhibiting DREADD in other neurons has been shown to reduce anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DREADD in scientific research is its specificity. By selectively activating or inhibiting specific neurons using DREADD, researchers can study the effects of these neurons on various physiological processes with a high degree of precision. However, there are also limitations to using DREADD in lab experiments, such as the potential for off-target effects and the possibility of inducing non-physiological responses.
Direcciones Futuras
There are many potential future directions for research using DREADD. For example, researchers could use DREADD to study the effects of specific neurons on complex behaviors, such as social interaction and decision-making. Additionally, DREADD could be used to develop new therapies for neurological disorders, such as Parkinson's disease and epilepsy, by selectively activating or inhibiting specific neurons in the brain.
Métodos De Síntesis
The synthesis of DREADD involves the modification of the muscarinic acetylcholine receptor using genetic engineering techniques. The modified receptor is then expressed in neurons using viral vectors, allowing researchers to selectively activate or inhibit specific neurons in the brain.
Aplicaciones Científicas De Investigación
DREADD has been widely used in scientific research to study the functions of specific neurons in the brain. By selectively activating or inhibiting specific neurons using DREADD, researchers can study the effects of these neurons on various physiological processes, such as learning and memory, anxiety, and addiction.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(2)13(14-4-3-9-20-14)10-16-21(18,19)12-7-5-11(15)6-8-12/h3-9,13,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSGBTAIJNZXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2899877.png)
![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)

![1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2899881.png)
![N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2899882.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2899885.png)




![[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol](/img/structure/B2899894.png)


